Dbco-peg3-tco
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Overview
Description
Dbco-peg3-tco is a heterobifunctional linker used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked through a polyethylene glycol (PEG) chain. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high reactivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg3-tco involves several steps:
Synthesis of DBCO-PEG3: The DBCO moiety is first attached to a PEG3 chain. This is typically done by reacting DBCO-NHS ester with PEG3-amine in the presence of a base like triethylamine.
Attachment of TCO: The TCO moiety is then attached to the PEG3 chain. This is achieved by reacting TCO-NHS ester with the DBCO-PEG3 intermediate.
The reactions are usually carried out in organic solvents such as dichloromethane or dimethylformamide, and the products are purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the purification processes are scaled up using techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dbco-peg3-tco undergoes several types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety reacts with azide groups in a copper-free click reaction.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO moiety reacts with tetrazine groups to form a stable dihydropyridazine linkage
Common Reagents and Conditions
SPAAC Reaction: Typically carried out in aqueous conditions without the need for a catalyst.
iEDDA Reaction: Also performed in aqueous conditions, often at room temperature, and does not require a catalyst
Major Products
SPAAC Reaction: Forms a stable triazole linkage.
iEDDA Reaction: Forms a stable dihydropyridazine linkage
Scientific Research Applications
Dbco-peg3-tco has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents .
Mechanism of Action
Dbco-peg3-tco exerts its effects through bioorthogonal click reactions:
DBCO Moiety: Reacts with azide groups via SPAAC, forming a stable triazole linkage.
TCO Moiety: Reacts with tetrazine groups via iEDDA, forming a stable dihydropyridazine linkage.
These reactions are highly specific and occur rapidly under mild conditions, making this compound an excellent tool for bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Dbco-peg4-tco: Similar structure but with an additional PEG unit, offering increased solubility and flexibility.
Dbco-peg6-tco: Contains a longer PEG chain, providing even greater solubility and reduced steric hindrance.
Uniqueness
Dbco-peg3-tco is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
Properties
Molecular Formula |
C36H45N3O7 |
---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1 |
InChI Key |
OYEIJQBQBCHZLD-XIASJIJZSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
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